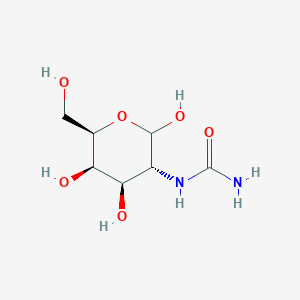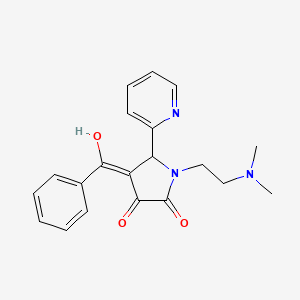
5-Fluoro-1H-indazole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1H-indazole-3-carbonyl chloride is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of a fluorine atom at the 5-position and a carbonyl chloride group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
The synthesis of 5-Fluoro-1H-indazole-3-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-1H-indazole.
Chlorination: The 3-position of the indazole ring is then chlorinated using reagents such as thionyl chloride or oxalyl chloride under controlled conditions to introduce the carbonyl chloride group.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents, temperature control, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
5-Fluoro-1H-indazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bases, acids, catalysts, and solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.
Applications De Recherche Scientifique
5-Fluoro-1H-indazole-3-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1H-indazole-3-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of the target protein or enzyme, resulting in various biological effects. The fluorine atom at the 5-position may enhance the compound’s binding affinity and selectivity for certain targets.
Comparaison Avec Des Composés Similaires
5-Fluoro-1H-indazole-3-carbonyl chloride can be compared with other indazole derivatives, such as:
1H-indazole-3-carbonyl chloride: Lacks the fluorine atom at the 5-position, which may affect its reactivity and biological activity.
5-Chloro-1H-indazole-3-carbonyl chloride: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
5-Methyl-1H-indazole-3-carbonyl chloride: The presence of a methyl group instead of fluorine can alter the compound’s steric and electronic properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
5-fluoro-1H-indazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8(13)7-5-3-4(10)1-2-6(5)11-12-7/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRKZHGLCKIRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NN2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Cyano-3-methylbutan-2-yl)-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide](/img/structure/B2912030.png)
![ethyl 4-[4-(thiophen-2-yl)oxane-4-amido]benzoate](/img/structure/B2912031.png)

![2-Cyano-n-[(3,4-dichlorophenyl)methyl]-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)-n-methylprop-2-enamide](/img/structure/B2912033.png)
![N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2912034.png)
![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2912035.png)



![3,4-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2912042.png)

![(E)-N-[3-(Cyclopropylamino)-3-oxopropyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2912044.png)
